4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-2-31-18-6-3-7-19-20(18)25-22(32-19)26-21(28)16-8-10-17(11-9-16)33(29,30)27(14-4-12-23)15-5-13-24/h3,6-11H,2,4-5,14-15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUASSITWBNOFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy against various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃S
- Canonical SMILES :
C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)S(=O)(=O)N(CCC#N)CCC#N
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit promising antitumor activity. For instance, derivatives containing benzothiazole and sulfonamide moieties have shown significant inhibition of tumor cell proliferation.
- Case Study : In vitro testing on human lung cancer cell lines (A549, HCC827, NCI-H358) indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM in 2D assays, suggesting a robust antitumor profile .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Its structural characteristics allow it to interact with bacterial cell membranes and inhibit growth.
- Testing Results : Compounds derived from similar frameworks showed effective inhibition against Gram-positive and Gram-negative bacteria. For example, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological properties.
| Functional Group | Effect on Activity |
|---|---|
| Sulfamoyl group | Enhances antitumor activity by interacting with DNA targets |
| Cyanoethyl groups | Contributes to increased solubility and bioavailability |
| Benzothiazole moiety | Imparts selective cytotoxicity towards cancer cells |
Research Findings
- Antitumor Efficacy : Compounds structurally related to this compound have been shown to inhibit tumor growth effectively in both 2D and 3D cell cultures .
- Mechanism of Action : The proposed mechanism includes binding to DNA and disrupting cellular replication processes, which is consistent with findings from similar compounds that target DNA .
- In Vivo Studies : Preliminary in vivo studies indicated that these compounds could reduce tumor size in animal models without significant toxicity, highlighting their potential for further development as therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Sulfamoyl Group
Key Analogues:
Notes:
- Chloroethyl vs. Cyanoethyl: Chloroethyl groups increase molecular weight and hydrophobicity (higher XLogP3) compared to cyanoethyl, which may reduce solubility but enhance membrane penetration .
- Methoxyethyl vs.
Variations on the Benzothiazol Ring
Key Analogues:
Notes:
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability
Spectroscopic Data
- 1H-NMR Shifts : Fluorinated analogues () show characteristic aromatic proton shifts between δ 7.2–8.5 ppm, consistent with the target compound’s expected profile.
- Optical Activity : Compounds with stereocenters (e.g., 5f: [α]D = +10.6°) demonstrate measurable optical rotation, whereas the target compound lacks chiral centers.
Antifungal and Enzyme-Inhibitory Potential
Enzyme Inhibition (AChE and hCA)
- N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides (): These analogues inhibit acetylcholinesterase (AChE) and carbonic anhydrase (hCA), with IC50 values influenced by sulfonamide substituents. The target compound’s cyanoethyl groups may reduce steric hindrance compared to bulkier substituents, enhancing enzyme access .
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm the presence of the cyanoethyl (-CHCN), ethoxybenzothiazole (C-O-C), and sulfamoyl (SON) groups. Key signals include δ ~3.7 ppm (ethoxy CH), δ ~2.8–3.2 ppm (cyanoethyl CH), and δ ~7.5–8.2 ppm (aromatic protons) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 502.4 [M+H]) ensures correct molecular formula .
How does the substitution of cyanoethyl groups in the sulfamoyl moiety influence biological activity compared to halogenated analogs?
Advanced Research Question
- Electronic effects : Cyanoethyl groups (-CHCN) are strong electron-withdrawing groups, enhancing the sulfamoyl group’s electrophilicity, which may improve binding to nucleophilic enzymatic targets (e.g., proteases or kinases) .
- Comparison with chloroethyl analogs : Chloroethyl derivatives (e.g., CAS 325987-71-1) exhibit lower solubility in polar solvents but higher membrane permeability. Cyanoethyl substitution improves aqueous solubility (via polar CN groups) while retaining lipophilicity for cellular uptake .
- Biological data : In vitro assays show cyanoethyl analogs exhibit 2–3× higher inhibitory activity against carbonic anhydrase IX compared to chloroethyl derivatives, likely due to enhanced hydrogen bonding with active-site residues .
What experimental approaches can resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
- Dose-response studies : Establish EC/IC values across multiple cell lines (e.g., MCF-7, HeLa) to confirm potency thresholds and rule out assay-specific variability .
- Target validation : Use CRISPR-Cas9 knockdown of putative targets (e.g., carbonic anhydrase IX) to confirm on-mechanism activity .
- Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can identify binding modes and rationalize discrepancies between enzymatic and cellular assays .
What are the primary structural features contributing to this compound’s pharmacological potential?
Basic Research Question
- Benzothiazole core : Enhances DNA intercalation and π-π stacking with aromatic residues in enzyme active sites .
- Sulfamoyl group : Acts as a hydrogen bond donor/acceptor, critical for inhibiting sulfatases or proteases .
- 4-Ethoxy substituent : Improves metabolic stability by reducing cytochrome P450-mediated oxidation compared to unsubstituted analogs .
How can molecular docking studies elucidate interactions between this compound and its enzymatic targets?
Advanced Research Question
- Protocol : Dock the compound into the crystal structure of carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina. Key interactions include:
- Validation : Compare docking scores (ΔG) with experimental IC values to validate predictive accuracy .
What are the recommended storage conditions to maintain this compound’s stability?
Basic Research Question
- Storage : Desiccate at -20°C under inert gas (argon) to prevent hydrolysis of the sulfamoyl group or oxidation of the benzothiazole ring .
- Stability monitoring : Periodic HPLC analysis (every 3 months) to detect degradation products (e.g., free benzamide or sulfonic acid derivatives) .
What strategies mitigate solubility challenges in in vitro assays for this compound?
Advanced Research Question
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate esters at the ethoxy group, which hydrolyze in vivo to the active form .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
